molecular formula CHBr2F B117605 Dibromofluoromethane CAS No. 1868-53-7

Dibromofluoromethane

Cat. No. B117605
CAS RN: 1868-53-7
M. Wt: 191.82 g/mol
InChI Key: LTUTVFXOEGMHMP-UHFFFAOYSA-N
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Description

Dibromofluoromethane is a mixed halomethane . It is soluble in alcohol, acetone, benzene, and chloroform .


Synthesis Analysis

This compound is prepared from dibromomethane and antimony(III) fluoride . It can also be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .


Molecular Structure Analysis

The molecular formula of this compound is CHBr2F . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together . The this compound molecule contains a total of 4 bonds. There are 3 non-H bonds .


Chemical Reactions Analysis

This compound can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride .


Physical And Chemical Properties Analysis

This compound has a molar mass of 191.83 g/mol . It appears as a liquid and is insoluble in water . It has a density of 2.421 g/cm3 at 20 °C . The melting point is -78 °C, and the boiling point is 64.9 °C .

Scientific Research Applications

Fluorine Atom Introduction in Organic Molecules

Dibromofluoromethane plays a significant role in the selective introduction of fluorine atoms into organic molecules, which is vital in life science and materials science applications. The introduction of difluoromethyl and monofluoromethyl groups, similar to this compound, has led to the development of pharmaceuticals and agrochemicals with these groups (Hu, Zhang, & Wang, 2009).

Photoredox-Catalyzed Addition to Alkenes

A novel approach involves the photoredox-catalyzed addition of this compound to alkenes, which enables the direct synthesis of 1-bromo-1-fluoroalkanes. These 1-bromo-1-fluoroalkanes can be further transformed into a variety of fluorine-containing compounds, showcasing this compound's versatility in synthetic chemistry (Chen, Xu, & Qing, 2021).

Synthesis of Hydrofluorocarbons

This compound is also involved in the synthesis of hydrofluoro/hydrohalofluorocarbons, such as chlorodifluoromethane and difluoromethane, which are considered as alternatives to chlorofluorocarbons (CFCs). This is achieved through the Wittig reaction of carbonyl compounds with in situ generated triphenylphosphonium ylides (Bhadury et al., 2002).

Mimicking Biological Functions

Compounds containing difluoromethylene groups, such as those derived from this compound, have gained interest for their ability to mimic biological functions. They offer pharmacological benefits due to the presence of the C-F bond. This has led to the development of methodologies to access heterocycles containing RCF2Br, highlighting this compound's role in medicinal chemistry (Miller et al., 2020).

Utilization in Environmental Sustainability

This compound is also explored in the context of environmental sustainability. For instance, the utilization of trifluoromethane, a compound closely related to this compound, is investigated for converting this greenhouse gas into valuable fluorinated compounds. This approach is part of a strategy to increase sustainability in chemical production (Musio, Gala, & Ley, 2018).

Photochemical Behavior Studies

Studies on dibromodifluoromethane, a compound similar to this compound, under high-intensity laser fields, provide insights into its diverse photochemical behavior. This research enhances understanding of the compound's photoionization and photodissociation processes, which are important for various scientific applications (Das et al., 2013).

Spectroscopic Analysis for Atmospheric Monitoring

This compound-related research also includes the development of new infrared absorption cross sections of difluoromethane, a compound structurally related to this compound. This is crucial for monitoring its concentration in the atmosphere using infrared-sounding instruments, contributing to environmental research (Harrison, 2021).

Safety and Hazards

Dibromofluoromethane is toxic in contact with skin and if inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure . It also harms public health and the environment by destroying ozone in the upper atmosphere .

Relevant Papers One relevant paper discusses the efficiency of the [18F]difluoromethyl benzothiazolyl-sulfone ([18F]1) as a 18F-difluoromethylating reagent . The paper investigates the influence of structurally-related [18F]difluoromethyl heteroaryl-sulfones in the reactivity toward the photoredox C–H 18F-difluoromethylation of heteroarenes under continuous-flow conditions .

Mechanism of Action

Target of Action

Dibromofluoromethane is a mixed halomethane

Mode of Action

It’s known that it can be used to prepare bromofluoromethane by reductive debromination with organotin hydride as tributyltin hydride . This suggests that this compound can undergo reductive reactions, which may influence its interactions with its targets.

Pharmacokinetics

This compound is a liquid that is insoluble in water

properties

IUPAC Name

dibromo(fluoro)methane
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InChI

InChI=1S/CHBr2F/c2-1(3)4/h1H
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InChI Key

LTUTVFXOEGMHMP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(F)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CHBr2F
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DSSTOX Substance ID

DTXSID2074320
Record name Dibromofluoromethane
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Molecular Weight

191.82 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name Dibromofluoromethane
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CAS RN

1868-53-7
Record name Dibromofluoromethane
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Record name Dibromofluoromethane
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Record name Dibromofluoromethane
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Record name DIBROMOFLUOROMETHANE
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Q & A

Q1: What is dibromofluoromethane primarily used for in organic synthesis?

A1: this compound serves as a valuable reagent for introducing fluorine and bromine atoms into molecules. It acts as a precursor to fluorocarbene, a reactive intermediate. [, ] This makes this compound particularly useful in synthesizing various fluorine-containing compounds. [, , , ] For instance, researchers have successfully utilized it for the stereoselective synthesis of cis-2-fluorocyclopropylamine through a cyclopropanation reaction. [] Additionally, it plays a key role in the synthesis of fluoroalkenes via a diethylzinc-promoted Wittig reaction. []

Q2: How does the choice of solvent impact reactions involving this compound?

A2: Solvent selection significantly influences the reaction pathway when using this compound. Research shows that reactions conducted in tetrahydrofuran (THF) predominantly yield hydrobromofluoromethylated products. Conversely, using dimethylformamide/water (DMF/H2O) as the solvent favors the formation of bromofluoromethylated products. This highlights the crucial role of solvent effects in controlling reaction selectivity. []

Q3: Can you elaborate on the use of this compound in generating fluorinated heterocycles?

A3: this compound facilitates the efficient synthesis of valuable 3-fluorinated quinolines and pyridines, common pharmacophores in medicinal chemistry. This is achieved through a one-carbon ring expansion reaction of readily accessible indoles and pyrroles. [] The reaction proceeds rapidly (within ten minutes) and can be conducted under ambient air conditions, simplifying the synthetic procedure. []

Q4: What are the structural characteristics of this compound?

A4: this compound (CHBr2F) possesses a tetrahedral molecular geometry with a central carbon atom bonded to one fluorine and two bromine atoms. While its exact molecular weight might vary slightly depending on isotopic abundance, it is approximately 209 g/mol. Spectroscopic data, particularly from Raman spectroscopy, provides insights into its vibrational modes and molecular structure. [, ]

Q5: Are there any documented applications of this compound in quality control processes?

A5: Yes, this compound has been utilized as a volatile organic compound (VOC) surrogate in quality control for groundwater analysis. [] Its established analytical methods and known properties make it suitable for monitoring the accuracy and precision of analytical procedures for VOC determination in environmental samples. []

Q6: Have any studies explored the potential environmental impact of this compound?

A6: While the provided research papers primarily focus on the synthetic applications of this compound, it's crucial to acknowledge its potential environmental impact. As a halomethane, it could contribute to ozone depletion. Investigating its degradation pathways and ecotoxicological effects is essential for responsible use and waste management.

Q7: What analytical techniques are commonly employed to characterize and quantify this compound?

A7: Gas chromatography coupled with various detectors, such as mass spectrometry (GC-MS) or electron capture detection (GC-ECD), is frequently used to analyze this compound. [] These techniques allow for accurate identification and quantification, even at trace levels, in complex matrices like environmental samples. []

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